2-(3-Aminoazetidin-1-yl)propanoic acid
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Overview
Description
2-(3-Aminoazetidin-1-yl)propanoic acid is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)propanoic acid typically involves the formation of the azetidine ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminopyrrolidin-1-yl)propanoic acid: Similar structure with a pyrrolidine ring instead of an azetidine ring.
2-(3-Aminopiperidin-1-yl)propanoic acid: Contains a piperidine ring, offering different chemical properties.
Uniqueness
2-(3-Aminoazetidin-1-yl)propanoic acid is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it valuable for specific applications where the azetidine ring’s properties are advantageous.
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)propanoic acid |
InChI |
InChI=1S/C6H12N2O2/c1-4(6(9)10)8-2-5(7)3-8/h4-5H,2-3,7H2,1H3,(H,9,10) |
InChI Key |
AZFDXXDAFBCUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CC(C1)N |
Origin of Product |
United States |
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